6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. This compound features a bromine atom and a methyl group at specific positions on the pyridine ring, contributing to its unique chemical properties. Triazolopyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis and characterization of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine have been explored in various studies, with particular focus on its potential applications in drug development and material science. Recent literature highlights its utility in synthesizing other biologically active compounds and its role as a building block in organic synthesis .
6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine can be classified as:
The synthesis of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine typically involves several key steps:
The synthesis often employs methods like:
The molecular structure of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine includes:
Crystallographic studies reveal that the compound crystallizes in an orthorhombic system with specific lattice parameters. For instance, single-crystal X-ray diffraction analysis provides detailed information about bond lengths, angles, and molecular geometry, essential for understanding its reactivity and interactions .
6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity. For example, reactions may be conducted under acidic or basic conditions depending on the desired transformation.
The mechanism of action for compounds like 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine often involves:
Studies have shown that similar triazolopyridine derivatives exhibit significant activity against certain cancer cell lines and pathogens, suggesting potential therapeutic applications .
Relevant data from spectral analysis (NMR, IR) provide insights into functional groups and molecular interactions.
6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine has several applications:
Research continues to explore its potential in drug design and development, particularly for antimicrobial and anticancer agents.
The compound 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine belongs to the class of fused bicyclic heterocycles featuring a bridgehead nitrogen atom. Its core structure consists of a pyridine ring fused with a [1,2,4]triazole ring at the [1,5-a] junction, creating a planar, electron-deficient system. The systematic name follows Hantzsch-Widman and fusion nomenclature principles: the prefix "[1,2,4]triazolo" designates the triazole ring atom numbering, "[1,5-a]" specifies the fusion bonds between the triazole (positions 1 and 5) and pyridine (position a, equivalent to position 3), while "pyridine" serves as the parent component. The substituents are numbered according to the fused ring system, with bromine at position 6 and methyl at position 5 [1] [2].
The molecular architecture exhibits distinctive electronic characteristics due to the electron-withdrawing triazole ring fused with the pyridine system. This arrangement creates an electron-deficient environment that strongly influences reactivity and molecular interactions. The compound can be represented by the linear notation Cc₁c(Br)ccc₂ncnn₁₂ in SMILES format, which precisely encodes the atomic connectivity and ring fusion. The InChIKey LYFZTLWVHLYBEK-UHFFFAOYSA-N provides a unique, standardized molecular identifier derived from structural features [2]. X-ray crystallographic analyses of closely related triazolopyridines confirm that these systems adopt nearly planar configurations with minor deviations from coplanarity due to steric interactions, which influences their solid-state packing and intermolecular interactions [5].
Table 2: Structural Descriptors and Notation Systems
Descriptor Type | Value | Interpretation |
---|---|---|
SMILES String | Cc₁c(Br)ccc₂ncnn₁₂ | Encodes atomic connectivity: Methyl at pyridine-C5, bromine at pyridine-C6, triazole fusion at [1,5-a] |
InChI Identifier | InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 | Specifies molecular formula, atomic connections, and hydrogen positions |
InChI Key | LYFZTLWVHLYBEK-UHFFFAOYSA-N | 27-character hashed version of full InChI for database searching |
The precise synthetic origin of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine remains undocumented in mainstream literature, reflecting its status as a specialized research compound. Its emergence aligns with broader interest in triazolopyridine scaffolds during the early 2000s, when medicinal chemists began systematically exploring nitrogen-rich heterocycles as privileged structures in drug design. The compound entered commercial catalogues through specialized manufacturers like Synthonix, which supplies unique building blocks for early-stage drug discovery programs. Sigma-Alderich subsequently distributed the compound as part of its AldrichCPR (Custom Purified Research) collection targeting discovery researchers, with explicit documentation noting the absence of analytical data and specialized distribution terms [2].
The synthesis likely follows established routes for triazolopyridines, potentially involving cyclocondensation of functionalized pyridine precursors. A plausible pathway could commence from 5-bromo-2,3-diaminopyridine derivatives, following methodologies analogous to those reported for imidazo[4,5-b]pyridines [5]. The strategic placement of bromine and methyl groups suggests deliberate design to enhance both reactivity (through halogen substituent) and lipophilicity (via methyl group) relative to the parent triazolopyridine scaffold. The compound's commercial availability since approximately 2010 reflects its utilization as a molecular building block in pharmaceutical research, particularly in projects requiring systematic variation of fused heterocyclic systems. Documentation explicitly notes that this compound is provided "as-is" without analytical characterization, emphasizing its status as a research-grade synthetic intermediate rather than a fully characterized therapeutic agent [2].
Within heterocyclic chemistry, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine serves as a versatile precursor for synthesizing complex molecular architectures. Its significance stems from three key attributes: (1) the electron-deficient fused ring system provides a π-deficient platform for nucleophilic substitution reactions; (2) the bromine atom at C6 serves as a handle for transition metal-catalyzed cross-coupling reactions; and (3) the methyl group at C5 offers potential sites for functionalization or as a steric/electronic modulator. These features collectively enable diverse chemical transformations that are invaluable in medicinal chemistry and materials science [2] [5].
The compound's core triazolopyridine scaffold is recognized as a bioisostere for purine bases and other biologically relevant nitrogen heterocycles. This property underpins its investigation in pharmaceutical contexts targeting various enzyme systems. Research on structurally analogous compounds demonstrates their pharmacological potential: imidazo[4,5-b]pyridines exhibit anticancer, antimicrobial, and antimycotic activities, while triazolopyridines feature in potent NMDA receptor modulators and proton pump inhibitors [3] [5]. Though specific biological data for this compound is limited, its structural similarity to these pharmacologically active scaffolds suggests significant potential.
Commercially, the compound occupies a niche in specialized chemical supply chains. It is distributed primarily to discovery researchers rather than large-scale manufacturing, with pricing reflecting its status as a low-volume, high-value building block. Current suppliers offer it at research quantities (milligram to gram scale), with documented purity specifications reaching 98% in some catalog listings [2] [7]. The compound's role as a synthetic intermediate is further evidenced by the commercial availability of related derivatives, including carboxylated, chlorinated, and alkylated triazolopyridines, which collectively create a reaction toolkit for structure-activity relationship exploration [7].
Table 3: Commercial Research Availability Profile
Supplier | Catalog Number | Purity | Form | Price Range (1g) |
---|---|---|---|---|
Sigma-Aldrich | SYX00182 | Not specified | Solid | Not published |
CymitQuimica | 10-F814519 | 95% | Solid | 71.00 € |
Synthonix | AldrichCPR | Research grade | Solid | Specialized distribution |
The compound demonstrates significant synthetic versatility in modern heterocyclic chemistry. The bromine atom undergoes efficient palladium-catalyzed couplings (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, alkenyl, or amino groups. Simultaneously, the methyl group can be functionalized through benzylic oxidation, halogenation, or deprotonation/alkylation strategies. This bifunctional reactivity enables the generation of diverse molecular libraries from a single precursor. Furthermore, the ring nitrogen atoms participate in coordination chemistry and salt formation, expanding utility in materials science applications. These attributes collectively establish 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine as a sophisticated building block in contemporary heterocyclic chemistry with particular relevance to pharmaceutical discovery programs targeting challenging biological targets [2] [5] [7].
Table 4: Potential Research Applications by Chemical Attribute
Structural Feature | Chemical Transformations | Target Applications |
---|---|---|
C6 Bromine | Cross-coupling reactions (Suzuki, Heck), metal-halogen exchange | Biaryl derivatives, extended π-systems, conjugated materials |
C5 Methyl Group | Radical bromination, oxidation to aldehyde, Knoevenagel condensation | Aldehyde precursors, unsaturated derivatives, heterocyclic extensions |
Triazole Nitrogens | Alkylation, metal coordination, salt formation | Ionic liquids, coordination complexes, prodrug derivatives |
Fused Ring System | Electrophilic substitution (requires activation), reduction | Hydrogenated analogs, natural product analogs, nucleoside derivatives |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2